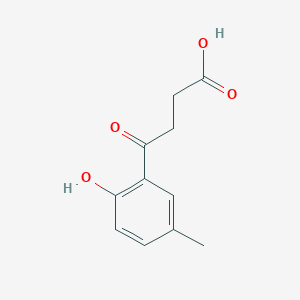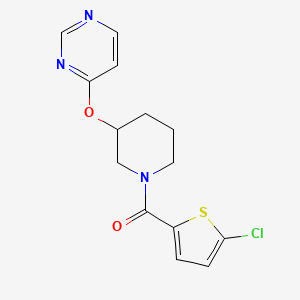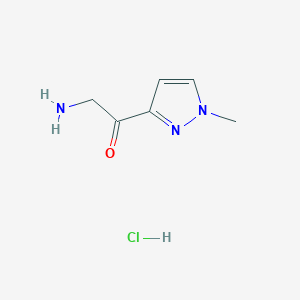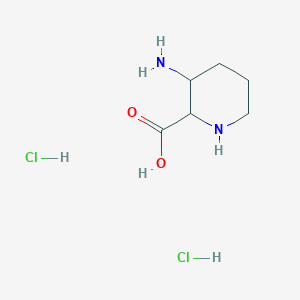
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide”, the available information indicates that it has a molecular weight of 252.32 and a melting point of 170-174°C .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
Research on related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of studying the disposition and metabolism of pharmaceuticals in humans. For instance, C. Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in healthy male subjects to understand its pharmacokinetics, including elimination pathways and half-life. Such studies are crucial for the development of new medications, as they provide essential data on how drugs are processed in the body, which can be applied to optimize the pharmacological profiles of similar compounds.
Inhibition of Dopamine Neuron Firing
Research on dopamine receptor agonists, like pramipexole, offers insights into the neuropharmacological applications of related compounds. M. Piercey et al. (1996) examined pramipexole's selectivity and affinity for dopamine receptors, contributing to our understanding of its effects on dopamine neuron firing. Such studies are instrumental in the development of treatments for neurological disorders, suggesting potential research avenues for N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide in neuropharmacology.
Allergic Inflammation
The study of SG-HQ2, a synthetic analogue of gallic acid, by I. Je et al. (2015) on mast cell-mediated allergic inflammation provides a model for evaluating the anti-inflammatory potential of related compounds. This research demonstrates how synthetic analogues can be designed to modulate the immune response, offering a pathway for the investigation of this compound in immunology and inflammation.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. For “N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide”, the available information indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHVVRQODSZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)



![3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2599926.png)




![Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2599938.png)
